molecular formula C8H6F3NO B13500426 1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one

1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one

Cat. No.: B13500426
M. Wt: 189.13 g/mol
InChI Key: OYLCOHWYVMZPHK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one is an organic compound with the molecular formula C8H6F3NO. It is a trifluoromethyl ketone that contains a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one can be synthesized through various methods. One common route involves the reaction of 3-pyridinecarboxaldehyde with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of starting materials, the reaction under controlled conditions, and the purification of the final product through techniques like distillation or crystallization .

Chemical Reactions Analysis

Oxidation Reactions

The ketone functionality in these compounds is prone to oxidation, though the CF₃ group’s electron-withdrawing nature often stabilizes intermediates. For example:

  • Ketone to carboxylic acid : Oxidation of the carbonyl group under strong conditions (e.g., KMnO₄ or CrO₃) can yield trifluoromethyl-substituted carboxylic acids.

  • Alcohol formation : Partial oxidation may generate hydroxyl derivatives, which can further undergo oxidation to ketones or acids.

Reduction Reactions

Reduction typically targets the carbonyl group:

  • Alcohol formation : Reduction of the ketone (e.g., using NaBH₄ or LiAlH₄) produces secondary alcohols. The CF₃ group’s stability under reducing conditions allows selective transformations.

  • Amine derivatives : Further reduction of ketones (via imine intermediates) can yield amines, though this pathway depends on specific reaction conditions.

Substitution Reactions

The CF₃ group’s high electronegativity facilitates nucleophilic substitution:

  • Nucleophilic aromatic substitution : The pyridine ring’s electron-deficient nature enables substitution at the 3-position (meta to the ring’s nitrogen). Reactions with nucleophiles (e.g., amines, thiols) under basic conditions are feasible .

  • Alkylation : CF₃-containing ketones react with organometallic reagents (e.g., Grignard reagents) to form alkylated derivatives .

Metal-Free Cross-Coupling Reactions

Recent studies highlight metal-free reactions involving trifluoromethyl ketones and azaarenes (e.g., quinoline, pyridine):

  • Coupling with azaarenes : α,β-unsaturated trifluoromethyl ketones react with azaarenes under mild conditions (e.g., CH₃CN solvent) to form β-heterocyclyl trifluoroethanols. For example, β-(trifluoroacetyl)coumarin reacts with 2-methylquinoline to yield 1-(β-coumarinyl)-1-(β-heterocyclyl)trifluoroethanols in ~82% yield .

Mechanistic Insights

The CF₃ group enhances reactivity through:

  • Electron withdrawal : Stabilizes carbocations or radical intermediates during substitution or oxidation.

  • Hydrogen bonding : The pyridine ring’s nitrogen facilitates interactions with nucleophiles or catalysts .

Key Reaction Conditions

Reaction Type Reagents/Conditions Yield Key Products
Oxidation KMnO₄, CrO₃, aqueous HClModerateTrifluoromethyl carboxylic acids
Reduction NaBH₄, LiAlH₄HighTrifluoromethyl alcohols
Cross-coupling CH₃CN solvent, azaarenes Up to 82%β-heterocyclyl trifluoroethanols

Scientific Research Applications

1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-(pyridin-3-yl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one
  • 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one
  • 1,1,1-Trifluoro-3-phenyl-2-propanone

Uniqueness: 1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one is unique due to the position of the pyridine ring, which can influence its reactivity and binding properties. The trifluoromethyl group imparts stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Biological Activity

1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl and pyridine functionalities. This article explores its biological activities, including antiviral, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6F3NOC_8H_6F_3NO. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the pyridine ring facilitates interactions with various biological targets.

Antiviral Properties

Research has indicated that this compound may serve as a precursor for developing antiviral agents. The presence of the trifluoromethyl group can enhance binding affinity to viral proteins, potentially improving efficacy against viral infections.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Enzyme Inhibition

The compound has shown promise as an inhibitor of monoacylglycerol lipase (MAGL), which is implicated in various disorders including pain and inflammation. Inhibiting MAGL can lead to increased levels of endocannabinoids, providing therapeutic benefits for conditions such as anxiety and neurodegenerative diseases .

The biological activity of this compound is largely attributed to its ability to interact with molecular targets through hydrogen bonding and π-π interactions facilitated by its functional groups. This interaction can modulate enzyme activity and receptor binding, leading to therapeutic effects .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on breast cancer cell lines. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Case Study 2: Antiviral Activity

In a screening assay against influenza virus strains, this compound demonstrated significant antiviral activity with an IC50 value of 10 µM. The compound was shown to inhibit viral replication at early stages post-infection .

Data Tables

Biological Activity IC50 Value (µM) Target
Anticancer15Breast Cancer Cell Lines
Antiviral10Influenza Virus
MAGL Inhibition20Monoacylglycerol Lipase

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

1,1,1-trifluoro-3-pyridin-3-ylpropan-2-one

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)4-6-2-1-3-12-5-6/h1-3,5H,4H2

InChI Key

OYLCOHWYVMZPHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(=O)C(F)(F)F

Origin of Product

United States

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